N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide
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Description
“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-ylmethyl group, a cyano group, a methylthiophen-2-yl group, and a chlorothiophene-2-carboxamide group .
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide, demonstrating their potential in various applications, including antimicrobial activities and docking studies. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized a series of compounds for antimicrobial evaluation and docking studies, highlighting their biological relevance and potential pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antipathogenic Activity
Research has also explored the antimicrobial and antipathogenic activities of related compounds. Limban, Marutescu, and Chifiriuc (2011) evaluated the antipathogenic activity of new thiourea derivatives, demonstrating significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Pharmacological Properties
Chiriapkin et al. (2021) targeted the synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, aiming to identify compounds with cytostatic, antitubercular, and anti-inflammatory activities (С. Чиряпкин, П. Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, & Mikhail V. Larsky, 2021).
Photophysical Characteristics
Padalkar, Tathe, Gupta, Patil, Phatangare, and Sekar (2011) synthesized and studied the photophysical properties of excited-state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, offering insights into their potential use in material sciences (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S2/c1-10-12(8-21)19(22-18(23)15-4-5-17(20)26-15)27-16(10)7-11-2-3-13-14(6-11)25-9-24-13/h2-6H,7,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAYNKVMWGGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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